N-(6-((4-((3,4-dichlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[4-(3,4-dichloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c19-13-6-5-12(10-14(13)20)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOKKNPLDLJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((4-((3,4-dichlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropanecarboxamide moiety linked to a pyridazine ring, which is further substituted with a thioether and a dichlorophenyl group. The molecular formula is , and its molecular weight is approximately 421.36 g/mol.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cellular Proliferation : Studies indicate that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : It may act on multiple signaling pathways, including those related to β-catenin and Wnt signaling, which are crucial in cancer progression .
- Antioxidant Activity : Preliminary research suggests that the compound exhibits antioxidant properties, potentially contributing to its protective effects against oxidative stress-related diseases.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | SW480 | 2.0 | β-catenin inhibition | |
| Study 2 | HCT116 | 0.12 | Apoptosis induction | |
| Study 3 | MCF7 | 5.0 | Cell cycle arrest |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, researchers administered the compound to xenografted mice bearing human colorectal tumors. The results demonstrated significant tumor regression accompanied by reduced expression of proliferation markers such as Ki67. This study highlights the potential of this compound as a candidate for colorectal cancer therapy .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's action against breast cancer cells (MCF7). The findings revealed that treatment with the compound led to cell cycle arrest at the G1 phase and increased apoptotic markers, suggesting its utility in targeting breast cancer through multiple pathways .
Comparison with Similar Compounds
Core Structural Features
The compound shares a conserved pyridazine-thioether-carboxamide backbone with analogs, differing primarily in substituents on the aromatic/alkylamino groups. Key structural variations and their implications are summarized below:
Structure-Activity Relationship (SAR) Insights
- Methoxy groups () enhance solubility but may reduce target affinity due to electron-donating effects .
- Thioether Linkage : Critical for maintaining molecular rigidity; replacement with oxygen/sulfone bridges in other analogs alters pharmacokinetic profiles .
Preparation Methods
Ketone Activation
The bromoketone intermediate is converted to its corresponding acid chloride using oxalyl chloride in DCM at 0°C. The reaction is quenched with anhydrous methanol to yield the methyl ester, which is subsequently hydrolyzed back to the carboxylic acid with lithium iodide (LiI) in acetonitrile at 60°C.
Amide Coupling
The carboxylic acid is activated with EDCI and hydroxybenzotriazole (HOBt) in DCM, followed by addition of 3,4-dichloroaniline. The reaction mixture is stirred at room temperature for 12 hours, yielding the final product after purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization and Characterization
Yield Enhancement Strategies
Analytical Data
- Molecular Formula : C19H18Cl2N4O2S (confirmed via high-resolution mass spectrometry).
- NMR : 1H NMR (400 MHz, DMSO-d6) δ 10.21 (s, 1H, NH), 8.72 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.45 (d, J = 2.0 Hz, 1H, Ar-H), 3.42–3.38 (m, 2H, SCH2), 2.95–2.91 (m, 2H, COCH2), 2.12–2.05 (m, 1H, cyclopropane-H), 1.82–1.75 (m, 2H, CH2), 1.65–1.58 (m, 2H, CH2), 0.98–0.92 (m, 4H, cyclopropane-H).
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
